5-cyclohexyl-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
CAS No.:
Cat. No.: VC10305285
Molecular Formula: C27H25NO5
Molecular Weight: 443.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H25NO5 |
|---|---|
| Molecular Weight | 443.5 g/mol |
| IUPAC Name | 5-cyclohexyl-1-(4-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone |
| Standard InChI | InChI=1S/C27H25NO5/c1-15-11-13-16(14-12-15)22-20-21(26(32)28(25(20)31)17-7-3-2-4-8-17)27(33-22)23(29)18-9-5-6-10-19(18)24(27)30/h5-6,9-14,17,20-22H,2-4,7-8H2,1H3 |
| Standard InChI Key | AWAWUILLUYUZGG-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4CCCCC4)C5(O2)C(=O)C6=CC=CC=C6C5=O |
| Canonical SMILES | CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4CCCCC4)C5(O2)C(=O)C6=CC=CC=C6C5=O |
Introduction
The compound 5-cyclohexyl-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone is a complex organic molecule featuring a spiro structure that integrates multiple heterocyclic and aromatic components. This compound includes a cyclohexyl group and a 4-methylphenyl substituent, which contribute to its potential biological activity and chemical reactivity. The presence of four carbonyl groups (tetrone moiety) may influence the compound's reactivity and stability.
Synthesis Methods
The synthesis of such complex spiro compounds often involves multi-step reactions that require careful selection of starting materials and conditions. Common methods might include:
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Condensation Reactions: These are frequently used to form the spiro ring system.
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Cyclization Reactions: These can be employed to create the indene and pyrrole components.
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Coupling Reactions: These might be necessary to attach the cyclohexyl and 4-methylphenyl groups.
Potential Applications
Compounds with similar structures have been explored for various applications, including:
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Biological Activity: The presence of aromatic and heterocyclic rings can confer biological activity, such as antimicrobial or anticancer properties.
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Chemical Reagents: The reactivity of the tetrone moiety makes these compounds useful as intermediates in organic synthesis.
Comparison with Similar Compounds
Research Findings
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